Cas no 107344-63-8 (2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol)

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is a fluorinated imidazole derivative with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a trifluoroethanol moiety attached to a methyl-substituted imidazole ring, which may enhance metabolic stability and bioavailability in bioactive compounds. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (imidazole) groups offers unique reactivity for selective transformations, such as nucleophilic substitutions or metal-catalyzed couplings. This compound is particularly valuable as a building block for designing trifluoromethyl-containing heterocycles, which are increasingly sought after in medicinal chemistry due to their improved pharmacokinetic properties. Its high purity and well-defined structure make it suitable for rigorous synthetic applications.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol structure
107344-63-8 structure
Product Name:2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
CAS No:107344-63-8
MF:C6H7F3N2O
MW:180.127791643143
MDL:MFCD08264986
CID:3109264
PubChem ID:13615328
Update Time:2025-06-09

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanol
    • 107344-63-8
    • 851-032-4
    • EN300-25492
    • 1-methyl-2-(2,2,2-trifluoro-1-hydroxyethyl)imidazole
    • 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
    • 2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanol
    • SY169630
    • SCHEMBL344427
    • CS-0242763
    • MFCD08264986
    • alpha-(Trifluoromethyl)-1-methyl-1H-imidazole-2-methanol
    • AKOS009096773
    • Z199468082
    • G24581
    • 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
    • MDL: MFCD08264986
    • Inchi: 1S/C6H7F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-4,12H,1H3
    • InChI Key: VCWWANSAFLSDNW-UHFFFAOYSA-N
    • SMILES: FC(C(C1=NC=CN1C)O)(F)F

Computed Properties

  • Exact Mass: 180.05104734Da
  • Monoisotopic Mass: 180.05104734Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 38.1Ų

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol Pricemore >>

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2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:107344-63-8)2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Order Number:A1014089
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:15
Price ($):3562.0
Email:sales@amadischem.com

Additional information on 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol

Comprehensive Overview of 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (CAS No. 107344-63-8): Properties, Applications, and Industry Insights

The compound 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol (CAS No. 107344-63-8) is a fluorinated imidazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoroethyl group attached to a methylimidazole backbone, makes it a versatile intermediate for synthesizing bioactive molecules. This article delves into its physicochemical properties, synthetic routes, and emerging applications while addressing trending topics like green chemistry and AI-driven drug discovery.

With the rise of sustainable chemistry, researchers are increasingly exploring fluorinated compounds like 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group, in particular, is a hotspot in medicinal chemistry, as it often improves drug-target interactions. A 2023 study highlighted its role in optimizing kinase inhibitors, a class of therapeutics dominating oncology pipelines. This aligns with frequent search queries such as "fluorine in drug design" and "imidazole derivatives in pharmaceuticals", reflecting industry demand for specialized knowledge.

From a synthetic perspective, CAS 107344-63-8 is typically prepared via nucleophilic addition reactions between 1-methyl-1H-imidazole-2-carbaldehyde and trifluoromethylating agents. Recent advancements in catalytic fluorination have streamlined its production, reducing reliance on hazardous reagents—a key concern for environmentally conscious manufacturers. Notably, its logP value and hydrogen-bonding capacity make it a candidate for prodrug development, a topic frequently searched in conjunction with "improving drug solubility".

Beyond pharmaceuticals, this compound’s imidazole ring exhibits metal-chelating properties, sparking interest in catalysis and material science. Its thermal stability (decomposition point >200°C) also suits high-temperature applications. As industries prioritize bio-based materials, searches for "fluorinated heterocycles in polymers" have surged, positioning 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol as a potential monomer for specialty coatings.

Regulatory and safety profiles are critical for commercial adoption. While not classified as hazardous under GHS, proper handling guidelines emphasize PPE for lab-scale use. This aligns with Google Trends data showing increased searches for "safe handling of fluorinated compounds". Furthermore, its patent landscape reveals growing IP activity in the EU and US, particularly for anticancer and antifungal applications—topics dominating scientific discourse.

In conclusion, CAS 107344-63-8 exemplifies the intersection of fluorine chemistry and heterocyclic innovation. As AI tools accelerate molecular design (e.g., predicting ADMET properties), demand for such building blocks will likely grow. For researchers, staying updated on its structure-activity relationships (SAR) and scale-up methodologies remains essential to leverage its full potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:107344-63-8)2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
A1014089
Purity:99%
Quantity:10g
Price ($):3562.0
Email